molecular formula C11H16ClFN2 B7932247 N1-(2-Chloro-6-fluorobenzyl)-N1-ethylethane-1,2-diamine

N1-(2-Chloro-6-fluorobenzyl)-N1-ethylethane-1,2-diamine

Cat. No.: B7932247
M. Wt: 230.71 g/mol
InChI Key: YOFKOXVKOURBMY-UHFFFAOYSA-N
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Description

N1-(2-Chloro-6-fluorobenzyl)-N1-ethylethane-1,2-diamine is a chemical compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro and fluoro substituent on the benzyl ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Chloro-6-fluorobenzyl)-N1-ethylethane-1,2-diamine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Chloro-6-fluorobenzyl)-N1-ethylethane-1,2-diamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro substituent on the benzyl ring can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of benzyl alcohols or benzaldehydes.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

N1-(2-Chloro-6-fluorobenzyl)-N1-ethylethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-Chloro-6-fluorobenzyl)-N1-ethylethane-1,2-diamine involves its interaction with specific molecular targets. The chloro and fluoro substituents on the benzyl ring can influence the compound’s binding affinity and reactivity with enzymes or receptors. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzyl chloride
  • 2-Chloro-6-fluorobenzyl alcohol
  • 2-Chloro-6-fluorobenzaldehyde

Uniqueness

N1-(2-Chloro-6-fluorobenzyl)-N1-ethylethane-1,2-diamine is unique due to the presence of both chloro and fluoro substituents on the benzyl ring, which imparts distinct chemical properties

Properties

IUPAC Name

N'-[(2-chloro-6-fluorophenyl)methyl]-N'-ethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClFN2/c1-2-15(7-6-14)8-9-10(12)4-3-5-11(9)13/h3-5H,2,6-8,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFKOXVKOURBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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